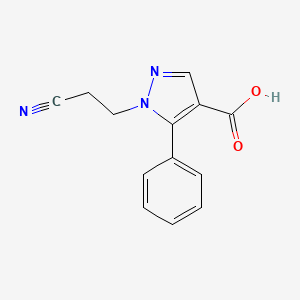

1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid

Overview

Description

“1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a phenyl group, and a carboxylic acid group . The “2-cyanoethyl” part suggests the presence of a nitrile group attached to an ethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the carboxylic acid and 2-cyanoethyl groups . The phosphoramidite approach, established by Caruthers and Beaucage, is a reliable method for the synthesis of DNA fragments and could potentially be adapted for the synthesis of complex organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl group, a carboxylic acid group, and a 2-cyanoethyl group . The exact structure would depend on the positions of these groups within the molecule.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazole ring, phenyl group, carboxylic acid group, and nitrile group each have distinct reactivities that would influence the compound’s behavior in chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Conductive Biomaterials

The incorporation of cyanoethyl compounds into biomaterials like hydrogels can significantly enhance their electrical conductivity. This is particularly beneficial in tissue engineering, where electrical signals play a crucial role in tissue regeneration and cell communication. By creating conductive hydrogels, researchers can facilitate electrical communication with biological systems, potentially improving cell attachment and growth on these substrates .

Cyanoacrylate Adhesives

Cyanoacrylate adhesives, known for their rapid polymerization and strong bonding capabilities, can benefit from the addition of cyanoethyl derivatives. These compounds can improve the adhesion strength and modify the curing speed, making them suitable for various engineering and medical applications. The presence of cyanoethyl groups can influence the energetics of interfacial interaction, leading to enhanced performance of the adhesives .

DNA Synthesis

In the field of genetic engineering, cyanoethyl derivatives serve as protecting reagents during DNA synthesis. They are involved in the selective monophosphorylation of nucleosides, which is a critical step in the synthesis of DNA strands. This application is vital for research in genomics and the development of gene therapies .

Drug Delivery Systems

Cyanoethyl compounds can be used to create drug carriers with prolonged action. Their chemical structure allows for the controlled release of drugs, making them an excellent choice for developing advanced drug delivery systems. This application is particularly important for treatments requiring precise dosing over extended periods .

Bio-Electrodes

The electrical properties of cyanoethyl derivatives make them suitable for use in bio-electrodes. These electrodes can be used to monitor physiological signals or deliver electrical stimulation to tissues, playing a significant role in medical diagnostics and therapeutic devices .

Nanofiber Production

Cyanoethyl derivatives are utilized in the production of nanofibers, which have applications ranging from filtration to tissue scaffolding. The unique properties of these fibers, such as their high surface area and porosity, make them valuable in various scientific and industrial fields .

Photolithography

In the manufacturing of electronic devices, cyanoethyl derivatives can be used in photoresists. These light-sensitive materials are crucial for the photolithography process, which is used to pattern parts of a thin film or the bulk of a substrate .

Biomimetic Adhesives

The field of biomimetics involves the development of materials and structures modeled on biological entities. Cyanoethyl derivatives can contribute to creating biomimetic adhesives that mimic the natural adhesion mechanisms found in living organisms, offering innovative solutions for medical and technological challenges .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-cyanoethyl)-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-7-4-8-16-12(10-5-2-1-3-6-10)11(9-15-16)13(17)18/h1-3,5-6,9H,4,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCUOAJQCJMPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2CCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301196102 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1292636-76-0 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292636-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301196102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

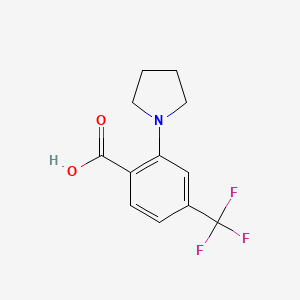

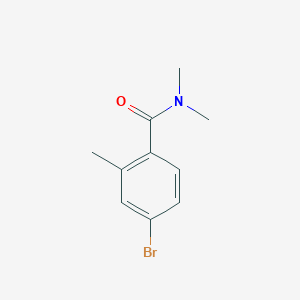

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)